Arsonic acid, (2-hydroxyethyl)-

Description

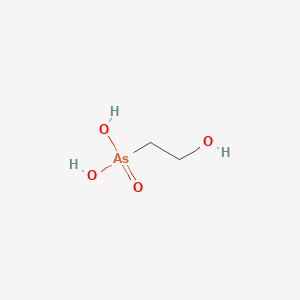

Arsonic acid, (2-hydroxyethyl)- (chemical formula: C₂H₇AsO₄), is an organoarsenic compound characterized by a hydroxyethyl (-CH₂CH₂OH) group bonded to an arsenic acid (-AsO₃H₂) moiety. This compound is synthesized via nucleophilic substitution, where arsenic trioxide reacts with 2-chloroethanol under alkaline conditions, yielding a pentavalent arsonic acid derivative . It serves as a precursor in synthesizing arsenic-containing pharmaceuticals and agrochemicals, though its direct applications are less documented compared to other organoarsenicals.

Properties

IUPAC Name |

2-hydroxyethylarsonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7AsO4/c4-2-1-3(5,6)7/h4H,1-2H2,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQAOHLFUOPHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[As](=O)(O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AsO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388611 | |

| Record name | Arsonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-87-2 | |

| Record name | Arsonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural Comparison

- Monomethylarsonic Acid (MMA): Features a methyl group (-CH₃) attached to arsenic, simplifying its structure but reducing polarity .

- Phenyl Arsonic Acid : Aromatic phenyl group (-C₆H₅) confers lipophilicity and stability, enabling use in antileukemic agents .

- Arsanilic Acid : Combines an arsenic acid group with an aniline moiety (-C₆H₄NH₂), widely used as a veterinary growth promoter .

Toxicity Profiles

Physical and Chemical Properties

| Property | Arsonic Acid, (2-Hydroxyethyl)- | MMA | Phenyl Arsonic Acid | Arsanilic Acid |

|---|---|---|---|---|

| Solubility in Water | High | High | Low | Moderate |

| Melting Point (°C) | Not reported | 161–163 | 252–254 | 232–234 |

| CAS Registry Number | Not assigned | 124-58-3 | 1758-48-1 | 98-50-0 |

| Key Synonyms | - | DSMA, Ansar 8100 | o-Benzarsenic acid | Atoxyl, Arsamin |

Research Findings and Key Contrasts

- Environmental Impact : Methylated arsenicals (MMA, DMA) are less persistent than lead arsenate or arsanilic acid, which contaminate soils and sediments .

- Toxicity Mechanisms : Phenyl arsonic acids induce apoptosis in leukemia cells via ROS generation, whereas (2-hydroxyethyl)arsonic acid’s toxicity likely stems from arsenic release .

Data Tables

Table 1: Regulatory and Hazard Information

| Compound | EPA Hazard Code | EU Classification | Key Regulations |

|---|---|---|---|

| Arsonic Acid, (2-Hydroxyethyl)- | Not listed | Not classified | Limited industrial use |

| Phenyl Arsonic Acid | D004 | Hazardous | Restricted in agriculture |

| Arsanilic Acid | D004 | Hazardous | Banned in feed additives |

Table 2: Isotopic Lead Compositions in Arsenicals (New England Study)

| Compound | ²⁰⁶Pb/²⁰⁷Pb Range | Use Context |

|---|---|---|

| Lead Arsenate | 1.1035–1.2010 | Historic pesticide |

| Methyl Arsonic Acid | Intermediate | Feed additive |

| Arsanilic Acid | Similar to lead arsenate | Veterinary applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.